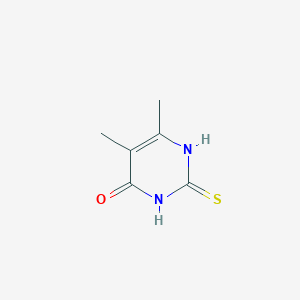

5,6-Dimethyl-2-thiouracil

説明

Overview of Thiouracil Derivatives in Research

Thiouracil and its derivatives represent a class of pyrimidine-based compounds of significant interest in medicinal and biological chemistry. ekb.egnih.gov Their core structure, a pyrimidine (B1678525) ring with a thiocarbonyl group, allows for a wide range of chemical modifications, leading to a diverse array of biological activities. ekb.egmdpi.com These compounds have been extensively investigated for various therapeutic applications. ekb.eg

Historically, the most prominent role of thiouracil derivatives has been as antithyroid agents for the management of hyperthyroidism. ekb.egbrieflands.comnih.gov However, research over the last few decades has revealed a much broader pharmacological potential. ekb.eg Thiouracil derivatives have demonstrated promising anticancer, antiviral (including as HIV reverse transcriptase inhibitors), antibacterial, and antioxidant properties. ekb.egmdpi.com The pyrimidine scaffold is a crucial component of nucleic acids, making its analogs like thiouracils effective as antimetabolites. nih.govmdpi.com The versatility of the thiouracil ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to target specific enzymes or cellular pathways. nih.govresearchgate.net This has made them a valuable scaffold in the design and synthesis of novel therapeutic agents. ekb.eg

Historical Context of Thiouracils in Biochemical Studies

The journey of thiouracils in biochemical and medical research began in the early 1940s. brieflands.comnih.gov The discovery of their antithyroid properties was a landmark event, stemming from serendipitous observations that certain sulfhydryl-containing compounds could induce goiter in animals. preprints.org In 1943, Dr. Edwin B. Astwood published a seminal paper detailing the use of 2-thiouracil (B1096) and thiourea (B124793) to treat patients with hyperthyroidism, marking the introduction of the first thionamide antithyroid drugs. nih.govkarger.comiarc.frtaylorandfrancis.com

These compounds were found to inhibit the synthesis of thyroid hormones by interfering with the thyroid peroxidase enzyme, which is crucial for the iodination of tyrosine residues in thyroglobulin. brieflands.com Thiouracil itself was initially used for this purpose but was soon superseded by derivatives like 6-n-propylthiouracil (PTU) and 6-methyl-2-thiouracil, which were developed to have greater activity or different profiles. ekb.egkarger.comiarc.fr The introduction of these drugs revolutionized the treatment of hyperthyroidism, offering a non-surgical option for the first time. brieflands.comnih.gov This historical breakthrough established thiouracils as a cornerstone in endocrinology and paved the way for the development of other antithyroid medications like methimazole. nih.govkarger.com

Significance of Methyl Substituents at Positions 5 and 6 of the Thiouracil Ring

The substitution pattern on the thiouracil ring is a critical determinant of a molecule's chemical and biological properties. The presence of methyl groups at positions 5 and 6, as seen in DMTU, significantly influences its characteristics compared to the parent 2-thiouracil or other alkyl-substituted analogs.

Structure-activity relationship (SAR) studies have shown that substituents on the pyrimidine nucleus can alter biological activity. mdpi.comnih.gov For instance, in the context of antithyroid agents, the nature of the alkyl group at position 6 affects the drug's potency. bioscientifica.com While 6-propyl-2-thiouracil (PTU) is a well-established drug, research has shown that other substitutions can modulate activity. nih.govbioscientifica.com The addition of methyl groups can impact the molecule's lipophilicity, steric profile, and electronic distribution, which in turn affects how it interacts with biological targets. nih.govcdnsciencepub.com

From a chemical synthesis perspective, the substitution pattern affects reaction regioselectivity. Research on the reaction of substituted 2-thiouracils with chloroethynylphosphonates has shown that the position of substituents dictates the cyclization pathway. beilstein-journals.org When a substituent is present at the 6-position (like a methyl or phenyl group), cyclization tends to occur through the N³ nitrogen atom. beilstein-journals.org However, in the case of 5-methyl-2-thiouracil, cyclization predominantly occurs via the N¹ atom. beilstein-journals.org This highlights the directing effect of the methyl group's position. Furthermore, the crystal structure of DMTU reveals specific hydrogen-bonding patterns, forming R²₂(8) motifs through N-H···S hydrogen bonds, which are fundamental to its solid-state architecture. nih.govresearchgate.net

Research Trajectories and Future Outlook for 5,6-Dimethyl-2-thiouracil

Current and future research involving this compound primarily leverages its role as a synthetic intermediate and a stable analytical tool. Its established use as a heterocyclic building block continues to be relevant in the synthesis of novel compounds with potential therapeutic value, such as anti-HIV-1 pyrimidinone derivatives. caymanchem.comchemicalbook.comglpbio.com

The compound's application as an internal standard in analytical chemistry remains crucial for the accurate detection of thyreostatic drugs in food safety and veterinary contexts. caymanchem.comglpbio.com This utility is based on its structural similarity to target analytes combined with its distinct mass, which is ideal for mass spectrometry-based methods.

Furthermore, DMTU has been included in studies involving the synthesis and characterization of metal complexes. mdpi.comencyclopedia.pub Research into how thiouracil derivatives coordinate with metal ions like copper, cadmium, and iron is an active field, with potential applications in catalysis and the development of new therapeutic agents with enhanced cytotoxic or antimicrobial properties. mdpi.comencyclopedia.pubresearchgate.netpreprints.org The investigation of co-crystals of DMTU also contributes to a deeper understanding of intermolecular interactions, which is vital for crystal engineering and pharmaceutical solid-form design. researchgate.net While not a therapeutic agent itself, the unique structural and chemical properties of this compound ensure its continued relevance in diverse areas of chemical and pharmaceutical research.

Structure

3D Structure

特性

IUPAC Name |

5,6-dimethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAKRQUSGACTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182653 | |

| Record name | 5,6-Dimethylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-54-4 | |

| Record name | 5,6-Dimethyl-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28456-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 5,6-dimethyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028456544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28456-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dimethylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dimethyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways of 5,6-Dimethyl-2-thiouracil

Derivation from Substituted Pyrimidinones via Thiolation

One versatile method for the synthesis of 2-thiouracils is through the thiolation of the corresponding pyrimidin-2-one precursors. This transformation involves the conversion of a carbonyl group at the C2 position to a thiocarbonyl group. A widely employed reagent for this purpose is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. organic-chemistry.orgwikipedia.orgnih.gov The reaction mechanism involves the formation of a reactive dithiophosphine ylide intermediate from Lawesson's reagent, which then reacts with the carbonyl group of the 5,6-dimethylpyrimidinone. wikipedia.orgnih.gov This is followed by the formation of a thiaoxaphosphetane intermediate, which subsequently undergoes a cycloreversion to yield the desired this compound and a stable phosphorus-oxygen byproduct. nih.gov This method is favored for its mild conditions and high efficiency in converting various carbonyl compounds to their thio-analogs. organic-chemistry.orgwikipedia.org

Synthesis from Thiourea (B124793) Derivatives and Propenoate Compounds

A fundamental and broadly applicable approach to constructing the 2-thiouracil (B1096) ring system is the condensation reaction between a thiourea derivative and a β-dicarbonyl compound or its synthetic equivalent, such as a propenoate. In the context of this compound synthesis, this would typically involve the reaction of thiourea with a 2-methyl-3-oxobutanoate derivative (a β-ketoester).

This reaction is a variant of the well-known Biginelli reaction. researchgate.netfrontiersin.orgnih.govbeilstein-journals.orgresearchgate.net The general mechanism commences with the condensation of the β-ketoester with an aldehyde, which is not explicitly required for 5,6-disubstituted thiouracils if the appropriate diketone is used, followed by the addition of thiourea. The subsequent acid-catalyzed cyclization and dehydration lead to the formation of the dihydropyrimidine core, which can then be oxidized to the final thiouracil product. The reaction of ethyl cyanoacetate with thiourea and various aldehydes to produce 5-cyano-6-aryl-2-thiouracil derivatives further illustrates the versatility of this approach. nih.govnih.gov

Synthesis via Cyclization Reactions

Cyclization reactions are at the heart of forming the heterocyclic core of this compound. The Biginelli reaction and its variations are prime examples of cyclocondensation, where three components—an aldehyde, a β-dicarbonyl compound, and a urea or thiourea—react in a single pot to form the dihydropyrimidine ring. researchgate.netfrontiersin.orgnih.govbeilstein-journals.orgresearchgate.net

In a typical synthesis of a thiouracil derivative, the reaction proceeds through the initial formation of an intermediate from the aldehyde and the β-dicarbonyl compound, which then undergoes a Michael-type addition with thiourea. clockss.org The subsequent intramolecular cyclization, involving the attack of a nitrogen atom from the thiourea onto a carbonyl group, followed by dehydration, yields the final heterocyclic product. The base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes, ethyl cyanoacetate, and thiourea to yield dihydro-2-thiouracil derivatives highlights the importance of cyclization in these synthetic schemes. tandfonline.comresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of this compound, particularly through multicomponent reactions like the Biginelli synthesis, is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, and reaction temperature.

Table 1: Optimization Parameters for Thiouracil Synthesis

| Parameter | Variations | Effect on Yield and Purity |

| Catalyst | Brønsted acids (e.g., HCl), Lewis acids (e.g., Yb(OTf)₃, InBr₃), organocatalysts (e.g., gluconic acid) | The use of catalysts can significantly reduce reaction times and improve yields by activating the carbonyl groups and promoting cyclization. frontiersin.orgnih.govbeilstein-journals.org |

| Solvent | Protic solvents (e.g., ethanol), aprotic solvents (e.g., acetonitrile, DMF), solvent-free conditions | The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and product isolation. Solvent-free conditions, often coupled with microwave irradiation or ball-milling, offer a greener and more efficient alternative. researchgate.netbeilstein-journals.orgchemijournal.com |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. Microwave irradiation has been shown to accelerate the reaction significantly. beilstein-journals.org |

Recent studies have focused on developing more environmentally friendly and efficient protocols. For instance, the use of gluconic acid aqueous solution as a green organocatalyst and the application of ball-milling in solvent-free conditions have been reported to provide high yields of dihydropyrimidinones. researchgate.netnih.gov

Chemical Reactions of this compound

The chemical reactivity of this compound is influenced by the presence of the thiocarbonyl group and the pyrimidine (B1678525) ring. The sulfur atom, in particular, is susceptible to a variety of chemical transformations, most notably oxidation.

Oxidation Reactions (e.g., to Sulfoxides or Sulfones)

The sulfur atom in the 2-position of the thiouracil ring can be readily oxidized to form the corresponding sulfoxide (sulfinyl) and sulfone (sulfonyl) derivatives. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions.

Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comnih.govresearchgate.netmdpi.comderpharmachemica.comrsc.orgmasterorganicchemistry.com The oxidation of 2-thiouracil with hydrogen peroxide has been shown to proceed through a series of intermediates, including sulfenic acid (Ura-SOH), sulfinic acid (Ura-SO₂H), and sulfonic acid (Ura-SO₃H). mdpi.comnih.gov Further oxidation can lead to the elimination of sulfur oxides and the formation of the corresponding uracil. mdpi.comnih.gov

The reaction with m-CPBA is a widely used method for the oxidation of sulfides to sulfoxides and sulfones due to its high efficiency and selectivity. researchgate.netmdpi.comderpharmachemica.comrsc.orgmasterorganicchemistry.com By controlling the stoichiometry of m-CPBA, it is often possible to selectively obtain either the sulfoxide or the sulfone. The oxidation of 6-methyl-2-thiouracil to its corresponding sulfonyl chloride using chlorosulfonic acid has also been reported, which can then be converted to various sulfonamide derivatives. mdpi.com

Table 2: Oxidation Products of 2-Thiouracil Derivatives

| Oxidizing Agent | Intermediate Products | Final Products |

| Hydrogen Peroxide (H₂O₂) | Sulfenic acid, Sulfinic acid, Sulfonic acid | Uracil (via desulfurization) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide | Sulfone |

| Chlorosulfonic Acid | Sulfonyl chloride | Sulfonamides (after reaction with amines) |

It has been observed that 2-thiouracil is less prone to oxidation compared to its selenium analog, 2-selenouracil. mdpi.comnih.govnih.gov The specific oxidation pathway and the final products are dependent on factors such as the concentration of reactants, the excess of the oxidant, and the pH of the reaction medium. mdpi.comnih.gov

Reduction Reactions (e.g., to Dihydro Derivatives)

The pyrimidine ring of 2-thiouracil derivatives can undergo reduction to yield dihydrouracils. These reactions effectively saturate the C5-C6 double bond, leading to a more flexible, non-aromatic ring system. While specific studies focusing solely on the reduction of this compound are not extensively detailed in the provided literature, the general principles of 2-thiouracil reduction can be applied.

Catalytic hydrogenation is a common method for this transformation, often employing catalysts like palladium, platinum, or nickel. tcichemicals.comillinois.edu The reaction involves the addition of hydrogen across the double bond, typically under pressure. The conformational properties of the resulting dihydro-2-thiouracil ring have been studied, revealing a half-chair conformation where the C5 and C6 atoms are out of the plane formed by the rest of the ring atoms. clockss.org

Substitution Reactions at Nitrogen Atoms or Methyl Groups

The nitrogen atoms of the this compound ring are nucleophilic and can participate in substitution reactions. Alkylation and acylation are common transformations. These reactions typically proceed via the deprotonation of the N-H group by a base, followed by reaction with an electrophile like an alkyl halide or acyl chloride.

While substitution at the methyl groups is less common, functionalization can potentially be achieved through radical halogenation followed by nucleophilic substitution, although this is not a widely reported pathway for this specific compound. More commonly, derivatization occurs at the nitrogen or sulfur atoms. nih.govtandfonline.com

Formation of Thiazolo[3,2-a]oxopyrimidines

A significant transformation of 2-thiouracil derivatives, including this compound, is their use as precursors for the synthesis of fused heterocyclic systems like thiazolo[3,2-a]pyrimidines. This reaction is a powerful method for creating complex molecular architectures with potential biological activities. ijnc.irnih.govsemanticscholar.org

The synthesis generally involves a two-step sequence:

S-Alkylation: The thiouracil is first reacted with an α-halo ketone or a related bifunctional electrophile, such as ethyl bromoacetate. ijnc.irnih.govwikipedia.orgresearchgate.net The sulfur atom acts as the nucleophile, displacing the halide and forming an S-substituted intermediate.

Intramolecular Cyclization: The intermediate is then subjected to conditions that promote intramolecular condensation. This typically involves the enolate of the ketone attacking one of the ring nitrogen atoms, followed by dehydration, to form the fused thiazole ring. nih.gov

For instance, reacting a 2-thiouracil derivative with ethyl bromoacetate can yield a thiazolo[3,2-a]pyrimidin-3(5H)-one. ijnc.ir The reaction of 2-thiouracils with chloroacetonitrile can lead to 3-aminothiazolo[3,2-a]pyrimidine derivatives. semanticscholar.org The regioselectivity of the cyclization (i.e., whether the cyclization occurs onto the N1 or N3 nitrogen) can be influenced by the substituents on the pyrimidine ring. researchgate.net

Phosphonylation Reactions

Phosphonylation introduces a phosphonate group (-PO(OR)₂) into the molecule, a modification that can significantly alter its biological properties. For 2-thiouracil derivatives, phosphonylation can be achieved by reacting them with reagents like chloroethynylphosphonates. researchgate.netsemanticscholar.org

The reaction of 6-substituted 2-thiouracils bearing electron-donating groups (like a methyl group) with chloroethynylphosphonates proceeds with high regioselectivity. The cyclization involves the N3-nitrogen atom, leading to the formation of 3-phosphonylated thiazolo[3,2-a]-5-oxopyrimidines in good yields. researchgate.netsemanticscholar.org This process combines the formation of the thiazolo[3,2-a]pyrimidine system with the simultaneous introduction of a phosphonate moiety.

Synthesis of Derivatized this compound Compounds

Building upon the fundamental reactivity of this compound, various strategies have been developed to synthesize a range of derivatives. These methods focus on introducing new functional groups and molecular scaffolds to the core structure.

N-Alkylation and N-Allylation Strategies

N-alkylation is a primary method for derivatizing the this compound core. The reaction involves the substitution of the hydrogen atoms on one or both of the ring nitrogens with alkyl or allyl groups. Regioselectivity can be an issue, as alkylation can occur at N1, N3, or the sulfur atom. The outcome is often dependent on the reaction conditions, such as the base, solvent, and the nature of the alkylating agent.

N-allylation, the introduction of an allyl group, is a particularly important transformation. Palladium-catalyzed reactions of pyrimidine derivatives with allyl carbonates represent a modern approach to achieve this. rsc.org Enantioselective iridium-catalyzed N-allylation has also been developed for various heterocycles, providing a route to chiral N-allylated products. nih.gov These methods offer high degrees of control over the reaction's regioselectivity and stereochemistry.

Introduction of Heterocyclic Moieties

Beyond the fused systems described previously, other heterocyclic moieties can be introduced to the this compound structure. This can be achieved by first functionalizing the thiouracil ring, for example, by halogenation, and then using cross-coupling reactions to attach another heterocycle.

Palladium-catalyzed direct arylation reactions have been used to couple aryl and heteroaryl groups to the 5-position of halouracils. fiu.edu For example, 5-iodouracil can be coupled with heteroarenes like furan and thiophene. fiu.edu Similar strategies could potentially be applied to a halogenated derivative of this compound to introduce a wide variety of heterocyclic substituents.

Another approach involves synthesizing a derivative with a reactive group that can then be used to build a new heterocyclic ring. For example, S-alkylation with a suitable reagent followed by reaction with a hydrazine could lead to the formation of a triazole or other nitrogen-containing heterocycles. tandfonline.com

Table of Synthetic Reactions

Below is an interactive table summarizing the key synthetic transformations discussed.

| Reaction Type | Reagents/Conditions | Product Type |

| Reduction | H₂, Pd/C or PtO₂ | Dihydro-2-thiouracil derivative |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-2-thiouracil derivative |

| Thiazolo[3,2-a]pyrimidine Formation | 1. α-Halo ketone or ester2. Cyclization (e.g., PPA) | Fused thiazolo[3,2-a]pyrimidine |

| Phosphonylation | Chloroethynylphosphonate | Phosphonylated thiazolo[3,2-a]pyrimidine |

| N-Allylation | Allyl carbonate, Pd or Ir catalyst | N-Allyl-2-thiouracil derivative |

| Heterocycle Introduction (via coupling) | Halogenated thiouracil, Heteroarene, Pd catalyst | Heteroaryl-substituted thiouracil |

Metal Complexation with this compound as a Ligand

The ability of this compound to form stable complexes with various metal ions is a significant aspect of its chemical profile. This interaction is primarily due to the presence of multiple potential donor atoms within its heterocyclic structure, allowing it to act as a versatile ligand. The coordination chemistry of this compound has been explored with several transition metals, revealing insights into its binding behavior and the structural diversity of the resulting complexes.

Coordination Chemistry with Transition Metals (e.g., Cu(II), Cd(II), Pb(II), Fe(II), Fe(III))

Research has demonstrated the formation of complexes between this compound and a range of divalent and trivalent transition metal ions, including Copper(II), Cadmium(II), Lead(II), Iron(II), and Iron(III) mdpi.com. The formation and stability of these complexes are influenced by factors such as the nature of the metal ion, the pH of the medium, and the solvent system used.

The coordination behavior of this compound with these metals often results in the formation of polymeric structures, a characteristic suggested by the low solubility of the resulting complexes in common organic solvents mdpi.com. For instance, in the case of Cu(II) complexes with related 2-thiouracil derivatives, the formation of polymeric complexes has been proposed mdpi.com.

The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. The stability of these complexes has been investigated using techniques such as potentiometric titration, which provides quantitative data on their formation constants nih.gov.

Table 1: Investigated Metal Complexes of this compound and Related Thiouracils

| Metal Ion | Oxidation State | Reference |

|---|---|---|

| Copper | Cu(II) | mdpi.com |

| Cadmium | Cd(II) | mdpi.com |

| Lead | Pb(II) | mdpi.com |

| Iron | Fe(II) | mdpi.com |

Ligand Binding Sites (S-atom, N-atoms, O-atoms)

This compound possesses several potential coordination sites: the exocyclic sulfur atom at the C2 position, the nitrogen atoms at the N1 and N3 positions of the pyrimidine ring, and the exocyclic oxygen atom at the C4 position. The specific atom(s) involved in binding to a metal ion can vary, leading to different coordination modes.

Spectroscopic studies, particularly infrared (IR) spectroscopy, are crucial in identifying the binding sites. Changes in the vibrational frequencies of the C=S, C=O, and N-H bonds upon complexation provide evidence for the involvement of these groups in coordination. For instance, a shift to a lower frequency for the C=S stretching vibration is indicative of coordination through the sulfur atom mdpi.com.

In complexes with various thiouracil derivatives, coordination has been observed to occur through different atoms:

Monodentate coordination can occur through the sulfur atom, which is a common binding mode for soft metal ions mdpi.com.

Bidentate coordination is also prevalent, often involving the sulfur atom and one of the nitrogen atoms (N1 or N3) or the oxygen atom mdpi.com. For example, in some Fe(III) complexes with related uracil derivatives, bidentate coordination through the O(4) and N(3) atoms has been reported mdpi.com.

The nature of the metal ion plays a significant role in determining the preferred binding site. For example, copper ions may favor coordination with the sulfur atom, while other metals might show a preference for the nitrogen or oxygen donors.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound relies on a combination of analytical and spectroscopic techniques. While single-crystal X-ray diffraction provides the most definitive structural information, the often-polymeric and poorly soluble nature of these complexes can make obtaining suitable crystals challenging.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is instrumental in identifying the ligand's binding modes by observing shifts in the characteristic vibrational bands of the C=S, C=O, and N-H groups upon complexation mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to infer the geometry of the coordination sphere around the metal ion. Shifts in the absorption bands of the ligand upon complexation are indicative of coordination semanticscholar.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetism of some transition metal ions like Cu(II) and Fe(III) can complicate NMR studies, for diamagnetic complexes (e.g., with Cd(II) or Pb(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's structure in solution and identify which protons and carbons are affected by metal coordination.

Proposed Structures: Based on spectroscopic and analytical data, proposed structures for metal complexes of this compound and related compounds often involve bridging ligands, leading to the formation of one-, two-, or three-dimensional polymeric networks mdpi.com. For instance, a proposed structure for a Cu(II) complex with a thiouracil derivative suggests a polymeric structure with thio bridges mdpi.com. In the solid state, these polymeric structures are common, though they may break down in the presence of strongly coordinating solvents mdpi.com.

Table 2: Summary of Structural Characterization Techniques and Findings

| Technique | Information Obtained | Key Findings for Thiouracil Complexes |

|---|---|---|

| Potentiometric Titration | Stability constants of complexes in solution. | Provides quantitative measure of complex formation nih.gov. |

| Infrared (IR) Spectroscopy | Identification of ligand binding sites (S, N, O). | Shifts in C=S, C=O, and N-H stretching frequencies confirm coordination mdpi.com. |

| UV-Visible Spectroscopy | Information on coordination geometry and electronic structure. | Shifts in ligand absorption bands upon complexation semanticscholar.orgnih.gov. |

Biological Activities and Mechanistic Investigations

Enzymatic Inhibition by 5,6-Dimethyl-2-thiouracil

This compound is an organic compound belonging to the thiouracil class, which are derivatives of uracil. It is recognized for its capacity to inhibit several key enzymes, which underpins its potential applications in pharmacological research. These enzymatic interactions are central to its biological effects.

Inhibition of Thyroid Hormone Synthesis Enzymes

Thiouracil and its derivatives are well-established as antithyroid agents. mdpi.com They exert their effects by inhibiting thyroperoxidase (TPO), a key enzyme in the synthesis of thyroid hormones. mdpi.com TPO is responsible for oxidizing iodide ions to iodine and incorporating it into tyrosine residues on the thyroglobulin protein, a critical step in producing thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, thiouracils effectively decrease the production of new thyroid hormones. mdpi.com this compound, as a member of this class, is understood to interfere with this process, thereby disrupting thyroid hormone synthesis.

Dihydroorotate Dehydrogenase (DHODH) Inhibition and Nucleic Acid Synthesis Impact

A significant biological activity of this compound is its ability to inhibit dihydroorotate dehydrogenase (DHODH). cymitquimica.com This enzyme catalyzes the fourth step in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.govnih.gov By blocking DHODH, this compound depletes the cellular pool of pyrimidines necessary for nucleic acid synthesis. cymitquimica.comnih.gov This disruption of DNA and RNA production makes DHODH inhibition a therapeutic strategy for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. cymitquimica.compatsnap.com The inhibition of DHODH can lead to S-phase arrest in the cell cycle and the induction of apoptosis. nih.govnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation

The pyrimidine (B1678525) structure is a key feature of many compounds that act as cyclin-dependent kinase (CDK) inhibitors. nih.gov Research into structurally related 2-thiouracil (B1096) derivatives has demonstrated their potential to inhibit CDKs, which are central regulators of the cell cycle. nih.gov Aberrant CDK activity is a hallmark of cancer, making these enzymes a prime target for therapeutic intervention.

Studies on 2-thiouracil-5-sulfonamide derivatives have shown significant inhibitory activity against CDK2A. nih.gov CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a critical role in the transition from the G1 to the S phase of the cell cycle and in DNA replication. The inhibitory action of thiouracil derivatives against CDK2 suggests a targeted approach to disrupting the cell cycle in cancer cells.

The inhibition of CDK2 by thiouracil derivatives has been shown to interfere with cell cycle progression, leading to cell growth arrest. nih.gov Depending on the specific cancer cell line, this arrest can occur at different checkpoints, including the G1/S, S, and G2/M phases. nih.gov Prolonged cell cycle arrest can subsequently trigger apoptosis, or programmed cell death. In studies involving 2-thiouracil derivatives, treatment of cancer cells led to a significant increase in both early and late-stage apoptosis. nih.gov This indicates that the cytotoxic effects of these compounds are mediated through the induction of apoptosis following cell cycle disruption. nih.gov

| Compound Class | Target Enzyme | Observed Effect in Cancer Cells | Cell Cycle Phase Arrest |

|---|---|---|---|

| 2-Thiouracil Derivatives | CDK2A | Induction of Apoptosis | G1/S, S, and G2/M |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is another critical enzyme in nucleic acid synthesis, responsible for the de novo production of deoxythymidine monophosphate (dTMP), a precursor of DNA. Inhibition of TS is a well-established mechanism for several anticancer drugs, most notably 5-fluorouracil (5-FU), which is also a pyrimidine analog. However, based on available scientific literature, the inhibition of thymidylate synthase is not a recognized mechanism of action for this compound. The primary antimetabolic activity of this compound is attributed to its inhibition of DHODH.

| Enzyme Target | Role in Cellular Processes | Interaction with this compound |

|---|---|---|

| Thyroperoxidase (TPO) | Thyroid Hormone Synthesis | Inhibition (as a thiouracil derivative) |

| Dihydroorotate Dehydrogenase (DHODH) | De Novo Pyrimidine Biosynthesis | Inhibition |

| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation (G1/S Transition) | Inhibition (based on related derivatives) |

| Thymidylate Synthase (TS) | De Novo dTMP Synthesis | Not a recognized mechanism of action |

Anticancer Properties of this compound and its Derivatives

Derivatives of 2-thiouracil, including 5,6-disubstituted analogs, have been identified as potential anticancer agents. pharmacophorejournal.com Their mechanism often involves interfering with cellular biosynthetic pathways, akin to the action of widely used antimetabolite drugs like 5-fluorouracil (5-FU). mdpi.compharmacophorejournal.com

In vitro Cytotoxicity against Various Cancer Cell Lines (e.g., A-2780, HT-29, MCF-7)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of novel 2-thiouracil-5-sulfonamide derivatives were evaluated for their anticancer activity against ovarian (A-2780), colon (HT-29), and breast (MCF-7) cancer cells. mdpi.comnih.gov Several of these compounds exhibited potent growth inhibitory activity, with some showing higher cytotoxicity against certain cell lines than the reference drug, 5-FU. mdpi.com

Specifically, one derivative, compound 6e (bearing a 2,3-dichlorophenyl moiety), was found to be the most active against the four tested cancer cell lines. mdpi.com The cytotoxic activities, expressed as the median growth inhibitory concentration (IC50), highlight the potential of these compounds as anticancer agents. mdpi.com Steviol glycoside has also shown cytotoxic effects on MCF-7 and A2780 cell lines. brieflands.com

Table 1: Cytotoxic Activity (IC50, µM) of Selected 2-Thiouracil Derivatives

| Compound | A-2780 (Ovarian) | HT-29 (Colon) | MCF-7 (Breast) |

|---|---|---|---|

| 6b | - | - | - |

| 6d | - | - | - |

| 6e | Potent Activity | Potent Activity | Potent Activity |

| 6f | - | - | - |

| 6g | - | - | - |

| 7b | - | - | - |

Data derived from studies on 2-thiouracil-5-sulfonamide derivatives. Specific IC50 values were not provided in the source material, but the compounds listed showed promising anticancer activity. mdpi.comnih.gov

Mechanisms of Apoptosis Induction

The anticancer activity of these derivatives is often linked to their ability to induce apoptosis, or programmed cell death. researchgate.net Flow cytometric analysis of the highly active compound 6e revealed that it stimulated the apoptotic death of all tested cancer cells. mdpi.comnih.gov This induction of apoptosis is a critical mechanism for eliminating cancer cells. nih.gov

Further investigation into the mechanism showed that these compounds can cause cell cycle arrest at different phases. mdpi.com For example, compound 6e induced cell growth arrest at the G1/S phase in A-2780 cells and the S phase in HT-29 and MCF-7 cells. mdpi.comnih.gov This cell cycle disruption is often a precursor to apoptosis. The process can be initiated through the mitochondrial pathway, involving the impairment of mitochondrial transmembrane potential, release of cytochrome c, and subsequent activation of caspases. nih.gov Studies on other thiouracil derivatives have shown they can significantly increase the proportion of apoptotic cells by disrupting the cell cycle. nih.gov

The induction of apoptosis is further supported by the enhanced expression of cell cycle inhibitors like p21 and p27, which was observed with compound 6e. mdpi.comnih.gov This suggests an indirect mechanism of causing cycle arrest, leading to apoptosis. nih.gov

Role of Thiouracil Ring Substituents in Anticancer Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of thiouracil derivatives. pharmacophorejournal.com The nature and position of substituents on the thiouracil ring significantly influence their cytotoxic activity. nih.gov

For example, in the 2-thiouracil-5-sulfonamide series, the presence of specific substituents on the benzene sulfonamide moiety was critical for activity. pharmacophorejournal.com Compound 6e, with a 2,3-dichlorophenyl group, demonstrated the highest activity, indicating that halogenated phenyl rings can enhance cytotoxicity. mdpi.com In contrast, derivatives with certain other functional groups, such as chalcones or sulfone derivatives, showed low or no anticancer activity. mdpi.com

The inclusion of a trifluoromethyl group is another strategy that has been explored to improve the bioavailability and anticancer properties of related heterocyclic compounds. nih.gov The lipophilicity and steric effects of such groups can alter the molecule's interaction with its biological targets. nih.gov These findings underscore the importance of specific substitutions in designing potent thiouracil-based anticancer agents. nih.govsemanticscholar.org

Antiviral Activities, Particularly Anti-HIV Activity

Beyond their anticancer effects, thiouracil derivatives have been investigated for their antiviral properties, with a particular focus on activity against the human immunodeficiency virus (HIV). pharmacophorejournal.com

Building Block for Anti-HIV-1 Pyrimidinone Derivatives

This compound serves as a key building block in the synthesis of more complex molecules with anti-HIV-1 activity. nih.gov Specifically, it is used to create pyrimidinone derivatives, such as S-DABOs (S-dihydro-alkoxy-benzyl-oxopyrimidines), which are evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

NNRTIs are a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an essential enzyme for HIV replication. youtube.com By modifying the structure of the thiouracil core, researchers have synthesized novel S-DABO analogues with varying potency against HIV-1 in cell cultures. nih.gov The uracil scaffold is recognized for its importance in anti-HIV drug design, and its derivatives have been explored as NNRTIs. nih.gov

Inhibition of Viral Replication

The primary mechanism by which these thiouracil-based derivatives exert their anti-HIV effect is through the inhibition of viral replication. nih.gov As NNRTIs, they bind to a non-competitive site on the reverse transcriptase enzyme, altering its shape and impairing its function. youtube.com This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle, thus halting the replication process. youtube.comebsco.com

While many synthesized S-DABO analogues show micromolar potency, certain derivatives have demonstrated unusually high potency and selectivity as HIV-1 inhibitors. nih.gov Studies on other substituted uracil analogues have also identified compounds with excellent anti-HIV-1 activity, highlighting the potential of this chemical class in developing new antiviral agents. rjptonline.org The general principle of action for many antiviral drugs is to inhibit viral reproduction by interfering with a specific stage of the virus's life cycle. youtube.com For thiouracil derivatives acting as NNRTIs, the target is the crucial step of reverse transcription. nih.gov

Antibacterial and Antifungal Activities

The antibacterial potential of thiouracil derivatives has been a subject of scientific inquiry. Studies on various substituted 2-thiouracil compounds have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. For example, certain S-substituted derivatives of 2-thiouracil have shown notable antibacterial activity against Staphylococcus aureus. The evaluation of novel 6-aryl-5-cyano-2-thiouracil derivatives has also revealed promising antimicrobial activity against a spectrum of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. While these findings highlight the antibacterial potential of the broader thiouracil class, specific data on the activity of this compound against these particular bacterial strains remains to be fully elucidated in comparative studies.

| Compound Class | Tested Bacteria | Observed Activity |

|---|---|---|

| S-substituted 2-thiouracil derivatives | Staphylococcus aureus | Good antibacterial activity |

| 6-aryl-5-cyano-2-thiouracil derivatives | Staphylococcus aureus | Promising antimicrobial activity |

| Bacillus subtilis | ||

| Escherichia coli |

Thiouracil derivatives have also been explored for their antifungal properties. Some studies have reported the antifungal activity of various substituted thiouracils against different yeast species. For instance, certain metal complexes of 2-thiouracil and its derivatives have been shown to exhibit antifungal activity against Saccharomyces cerevisiae. The specific antifungal spectrum and efficacy are dependent on the nature of the substituents on the thiouracil ring and, in the case of metal complexes, the coordinated metal ion. While these studies provide a basis for the potential antifungal applications of this class of compounds, detailed investigations specifically focusing on the activity of this compound against Saccharomyces cerevisiae are needed to establish its specific antifungal profile.

Neurological and Sedative-Hypnotic Effects of Derivatives

Derivatives of this compound have been synthesized and evaluated for their pharmacological effects on the central nervous system, particularly for sedative-hypnotic activity. A study investigating N3-allyl- and N1-allyl-5,6-substituted 2-thiouracil derivatives in mice revealed significant central nervous system effects nih.gov.

Specifically, N3-allyl-5,6-dimethyl-2-thiouracil was found to exhibit sedative-hypnotic activity. In contrast, N1-allyl-5,6-dimethyl-2-thiouracil displayed an antagonistic effect against pentobarbital-induced sleep, suggesting a convulsant or stimulant effect nih.gov. These findings indicate that the position of the allyl substituent on the thiouracil ring is a critical determinant of the pharmacological outcome, with the N3-substituted derivative producing sedative-hypnotic effects and the N1-substituted analog acting as a central nervous system stimulant. The study highlighted that N3-allyl-5,6-dimethyl-2-thiouracil was one of several derivatives that significantly prolonged pentobarbital-induced sleeping time in mice nih.gov.

| Compound | Observed Effect on Pentobarbital (PB)-Induced Sleep | General CNS Activity |

|---|---|---|

| N3-allyl-5,6-dimethyl-2-thiouracil | Significantly prolonged sleeping time | Sedative-hypnotic |

| N1-allyl-5,6-dimethyl-2-thiouracil | Shortened sleeping time | Antagonistic to PB / Convulsant |

Effects on Spontaneous Activity

There is currently no scientific literature available that describes the effects of this compound on spontaneous activity.

Modulation of Pentobarbital-induced Sleep

There is currently no scientific literature available detailing the modulatory effects of this compound on pentobarbital-induced sleep.

Convulsant and Anticonvulsant Properties

There is currently no scientific literature available that investigates the convulsant or anticonvulsant properties of this compound.

Reactive Oxygen Species (ROS) Generation

There is currently no scientific literature available that discusses the generation of reactive oxygen species (ROS) by this compound.

Protein Interaction Studies and Enzyme Kinetics

The primary noted enzyme interaction for this compound is its potential inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the de novo pyrimidine synthesis pathway. cymitquimica.com This inhibitory action can interfere with nucleic acid synthesis. cymitquimica.com However, detailed enzyme kinetics studies, including parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are not specified in the available literature for this particular interaction.

While studies on related thiouracil compounds have shown interactions with other enzymes, such as deiodinases and nitric oxide synthase, this specific information is not available for the 5,6-dimethyl derivative.

Spectroscopic and Conformational Analysis

Conformational Studies

The three-dimensional structure of 5,6-Dimethyl-2-thiouracil is defined by the conformation of its dihydrouracil (B119008) ring. Spectroscopic and analytical methods have been employed to elucidate the preferred spatial arrangement of this heterocyclic system.

Half-Chair Conformation of Dihydrouracil Ring

The dihydrouracil ring, the core of this compound, is not planar. Instead, it adopts a puckered conformation to relieve the ring strain that would be present in a flat structure. libretexts.org Nuclear Magnetic Resonance (NMR) studies and X-ray analysis provide evidence that these compounds exist in a distorted half-chair conformation. clockss.org In this arrangement, a portion of the molecule, specifically the NH-CO-NH-CO segment, is approximately planar. clockss.org The C-5 and C-6 atoms are displaced from this plane on opposite sides, which is characteristic of a half-chair structure. clockss.org This conformation is considered the most stable, as it minimizes both angle and eclipsing strains within the ring system. libretexts.orgwikipedia.org

Dihedral Angles and Planarity within the Ring System

The degree of puckering in the dihydrouracil ring is quantified by its dihedral angles. In the parent dihydro-2-thiouracil, crystallographic studies have determined a dihedral angle for C4-C5-C6-N1 of -36.9°. clockss.org For dihydrothimine, a related compound, the C-5 and C-6 atoms are found to be 0.42 Å and 0.31 Å out of the plane on opposite sides, with a dihedral angle of about 30° between the bonds on these atoms. clockss.org

Conformational analysis of various 5,6-substituted dihydro-2-thiouracils using NMR data further supports these findings. clockss.org The coupling constants (³J values) between protons on C-5 and C-6 are used to calculate the dihedral angles and determine the conformational equilibrium. clockss.org For instance, in certain derivatives, the experimental ³J₅₆ values correspond to a calculated dihedral angle of approximately 40°. clockss.org

Table 1: Selected Dihedral Angle Data for Dihydrouracil Derivatives

| Compound/Fragment | Method | Dihedral Angle | Reference |

|---|---|---|---|

| Dihydro-2-thiouracil | X-ray Crystallography | C4-C5-C6-N1: -36.9° | clockss.org |

| Dihydrothimine | X-ray Analysis | H₅-C₅-C₆-H₆: ~30° | clockss.org |

X-ray Crystallography of Thiouracil Derivatives

X-ray crystallography provides definitive evidence for the solid-state conformation of molecules. The crystallographic study of dihydro-2-thiouracil confirms that the base adopts a half-chair conformation. clockss.org Similarly, structural analysis of other 5,6-disubstituted pyrimidine (B1678525) derivatives by X-ray diffraction has unambiguously confirmed their molecular structures. researchgate.net These studies are crucial for understanding the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the supramolecular structure in the crystalline state. researchgate.net While a specific crystal structure for this compound is not detailed in the provided sources, the data from closely related thiouracil and pyrimidine derivatives consistently support the half-chair model for the six-membered ring. clockss.orgresearchgate.net

Computational and Theoretical Studies

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as 5,6-Dimethyl-2-thiouracil, to the binding site of a target protein.

While specific docking studies for this compound are not extensively documented in the literature, analysis of its structural analogs, such as 6-n-propyl-2-thiouracil (PTU), provides significant insights. PTU is a known antithyroid agent that targets lactoperoxidase (LPO). X-ray crystallography has revealed that the LPO-PTU binding site is a predominantly hydrophobic channel near the heme residue mdpi.com.

Docking simulations of various thiouracil derivatives into enzyme active sites, such as thymidylate synthase and topoisomerase II, have demonstrated the importance of the thiouracil scaffold in forming key interactions. mdpi.comnih.gov For this compound, it is predicted that the pyrimidine (B1678525) ring would anchor the molecule within a binding pocket, while the substituents would determine specificity and affinity. In an enzyme like LPO, the methyl groups at the C5 and C6 positions would be expected to form favorable van der Waals and hydrophobic interactions within the hydrophobic channel, potentially enhancing binding affinity compared to unsubstituted 2-thiouracil (B1096) mdpi.com. The general binding pattern would likely involve the thiouracil core interacting with key residues, while the dimethyl substituents probe deeper into hydrophobic pockets.

| Target Enzyme (Analog) | Key Interacting Residues (Predicted for this compound) | Predicted Interaction Type | Reference |

| Lactoperoxidase (LPO) | Hydrophobic residues in binding channel | Hydrophobic, van der Waals | mdpi.com |

| Topoisomerase IIα | GLN773, ASN770, SER800 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Thymidylate Synthase (TS) | Residues in folate binding domain | Hydrogen Bonding, Hydrophobic | nih.gov |

The structure of this compound allows for specific intermolecular interactions that are crucial for its biological activity. These interactions are primarily hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: Computational analyses of the parent compound, 2-thiouracil, using Density Functional Theory (DFT) have systematically characterized its hydrogen bonding capabilities. biointerfaceresearch.com The molecule has hydrogen bond donors (the N1-H and N3-H groups) and acceptors (the C4=O oxygen and C2=S sulfur atoms). This allows for the formation of robust hydrogen bonds, such as N-H···O and N-H···S, which are critical for anchoring the ligand within a protein's active site. biointerfaceresearch.comresearchgate.net In docking simulations of related compounds, hydrogen bonds are consistently observed with amino acid residues like glutamine, asparagine, and serine. mdpi.com

Hydrophobic Interactions: The defining feature of this compound in this context is the presence of two methyl groups attached to the C5=C6 double bond. These lipophilic groups significantly increase the molecule's potential for hydrophobic interactions. In a protein binding pocket, these methyl groups can interact favorably with nonpolar amino acid side chains such as leucine, isoleucine, and valine, displacing water molecules and contributing to the binding energy through the hydrophobic effect mdpi.com. The combination of specific hydrogen bonds from the thiouracil core and broader hydrophobic interactions from the methyl groups is a key determinant of its binding profile.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. oncodesign-services.commdpi.com For thiouracil and pyrimidine derivatives, computational SAR models have been developed to predict their activity as anticancer, antithyroid, or antimicrobial agents. rsc.orgresearchgate.netnih.govsciepub.com

These models typically rely on molecular descriptors calculated using computational methods. Key descriptors often include:

Hydrophobicity (LogP): This descriptor quantifies the lipophilicity of a molecule. The methyl groups in this compound would increase its LogP value, which can correlate with enhanced membrane permeability or binding to hydrophobic targets.

Electronic Descriptors: Properties like the electrophilicity index, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO) are crucial. A QSAR study on 5-cyano thiouracil derivatives identified the electrophilicity index and dipole moment as major descriptors influencing antibacterial activity. sciepub.com

Steric/Topological Descriptors: These relate to the size and shape of the molecule. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic fields to build predictive models. For pyrimidine derivatives, CoMSIA models have shown that hydrophobic and hydrogen-bond donor fields have a significant impact on bioactivity. rsc.orgrsc.org

Based on these principles, the SAR of this compound can be rationalized. The thiouracil core provides the necessary framework for essential hydrogen bonding, while the two methyl groups modulate its hydrophobicity and steric profile, which are critical for fitting into and interacting with a specific enzyme's active site.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental information about a molecule's electronic structure, stability, and reactivity.

DFT calculations on thiouracil derivatives have been used to determine their geometric and electronic properties. nih.govnih.gov The substitution of an oxygen atom at the C2 position with a larger, more polarizable sulfur atom significantly alters the electronic distribution in the pyrimidine ring compared to uracil. The C=S bond is longer than a C=O bond, and the negative charge on the sulfur atom is typically lower than that on the oxygen atom. nih.gov

Global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Describes the ability to accept electrons |

For thiouracil derivatives, these descriptors provide a quantitative measure of their reactivity. Theoretical studies on various substituted thiouracils show how different functional groups modulate these electronic properties, which in turn correlates with their biological activity in QSAR models. sciepub.com The electron-donating methyl groups in this compound are expected to raise the HOMO energy level, potentially influencing its charge-transfer interactions with biological targets.

The photophysical behavior of thiouracils is markedly different from that of their canonical nucleobase counterparts like uracil. While uracil is highly photostable due to ultrafast internal conversion back to the ground state after UV light absorption, thiouracils exhibit efficient deactivation via a different pathway: intersystem crossing (ISC). barbatti.orgmdpi.com

Computational studies on 2-thiouracil have elucidated this mechanism in detail. nih.govacs.orgnih.gov The process is as follows:

Absorption of a UV photon excites the molecule from the ground state (S₀) to the bright S₂(¹ππ*) state.

The molecule undergoes ultrafast internal conversion from the S₂ state to the S₁(¹nπ*) state.

From the S₁ state, highly efficient intersystem crossing occurs, populating the triplet manifold (T₂ and T₁ states). This process is extremely fast, with a calculated time constant of approximately 400 femtoseconds for 2-thiouracil, and results in a triplet quantum yield approaching 100%. nih.govacs.org

This rapid and efficient ISC is attributed to the "heavy-atom effect" of sulfur, which enhances spin-orbit coupling between the singlet and triplet states. The resulting long-lived triplet state is highly reactive and can lead to photosensitized reactions, such as the generation of singlet oxygen, which is relevant for applications in photodynamic therapy. nih.govacs.org While the fundamental photophysical pathway of this compound is expected to be the same as that of 2-thiouracil, the methyl substituents may subtly alter the energies of the excited states and the dynamics of the ISC process.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecular systems, offering insights into conformational dynamics, intermolecular interactions, and fragmentation pathways. chemrxiv.orgnih.gov While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the provided literature, valuable inferences can be drawn from research on closely related thiouracil compounds.

For instance, MD simulations have been employed to study the fragmentation dynamics of 2-thiouracil (2-TU) cations following photoionization. nih.gov These simulations, performed at the semiempirical OM2 level, provide a detailed picture of the dissociation pathways. Upon ionization, the 2-TU cation undergoes fragmentation, with the major resulting fragment identified as having a mass-to-charge ratio of 69 amu (C₃NH₃O⁺). nih.gov Such computational studies are crucial for interpreting experimental mass spectra and understanding the stability and reactivity of the molecule in its ionized state. nih.gov Similar simulations on protonated uracil-water clusters have also been used to complement collision-induced dissociation experiments, providing a molecular-level description of fragmentation mechanisms. rsc.org These examples highlight the capability of MD simulations to elucidate complex chemical processes that are often difficult to observe experimentally.

Crystal Packing and Intermolecular Interactions

Hydrogen bonds are the most significant directional interactions in the crystal structures of thiouracil derivatives. The this compound molecule possesses both hydrogen bond donors (the N1-H and N3-H groups) and acceptors (the C4=O carbonyl oxygen and the C2=S thiocarbonyl sulfur). This allows for the formation of robust and extensive hydrogen-bonded networks. researchgate.net

Studies on the related compound 6-propyl-2-thiouracil reveal that both N—H⋯O and N—H⋯S hydrogen bonds are crucial in stabilizing the crystal structure. researchgate.net A frequently observed and particularly stable motif is the centrosymmetric R²₂(8) dimer, which involves a pair of molecules linked by two N—H⋯S hydrogen bonds. mdpi.comresearchgate.net In addition to this primary homodimer, N—H⋯O interactions often connect these dimers into extended one-dimensional chains or two-dimensional sheets, creating a highly organized supramolecular architecture. mdpi.comresearchgate.net The hydrogen-bonding capability of the C=S group is considered comparable to that of the C=O group in these systems. researchgate.net

| Motif Type | Interacting Groups | Description | Reference |

|---|---|---|---|

| R²₂(8) Homodimer | N—H⋯S | Two molecules form a cyclic dimer via two N—H⋯S hydrogen bonds. | mdpi.comresearchgate.net |

| Chain/Sheet Formation | N—H⋯O | Connects homo- or heterodimers into extended networks. | researchgate.net |

| Heterodimer | N—H⋯N, N—H⋯S | Formation of base pairs with complementary heterocycles. | researchgate.net |

The aromatic pyrimidine ring of this compound facilitates π-stacking interactions, which are another key contributor to crystal packing stability. mdpi.comresearchgate.net These noncovalent interactions occur between the electron clouds of adjacent aromatic rings. In cocrystals of 6-propyl-2-thiouracil with polyphenols, the thiouracil ring acts as an electron acceptor in π-stacking arrangements. mdpi.com

These interactions can be characterized by the distance and angle between the stacked rings. They are often parallel-displaced, where the center of one ring is located over the edge of the neighboring ring. researchgate.net The energy of these interactions, though typically weaker than hydrogen bonds, is significant in cumulative terms and plays a crucial role in the dense packing of molecules within the crystal. mdpi.commdpi.com The presence of the electron-withdrawing carbonyl and thiocarbonyl groups enhances the π-acceptor character of the thiouracil ring, promoting favorable stacking interactions. mdpi.com

The stability of the crystal lattice can be quantified by calculating the cohesive energy, which is the sum of all intermolecular interaction energies. A fundamental approach to understanding this is to compute the interaction energies of molecular pairs (dimers) extracted from the crystal structure. nsf.gov High-level quantum chemical methods, such as Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] at the Complete Basis Set (CBS) limit, provide benchmark-quality data for these interaction energies. nih.govnih.gov

For 2-thiouracil, a close analog of this compound, density functional theory (DFT) calculations have been used to investigate the formation and stability of various hydrogen-bonded dimers. biointerfaceresearch.com These studies identified twelve possible dimer configurations, highlighting the diverse ways the molecule can self-associate. biointerfaceresearch.com

Symmetry-Adapted Perturbation Theory (SAPT) is a particularly insightful method as it decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (London forces). nsf.govnih.gov For dimers of molecules like thiouracil, the interaction energy is a sum of these competing and cooperative forces.

Electrostatics: Arises from the interaction between the permanent charge distributions of the monomers. This is a major attractive component in hydrogen-bonded dimers.

Exchange-Repulsion: A short-range repulsive term originating from the Pauli exclusion principle when electron clouds of the monomers overlap.

Induction: An attractive force resulting from the polarization of one monomer by the charge distribution of the other.

Dispersion: A ubiquitous attractive force arising from correlated fluctuations in the electron distributions of the interacting monomers.

Computational analyses of various organic dimers show that for hydrogen-bonded pairs, electrostatic and induction forces are dominant attractive components, while for stacked pairs, dispersion forces are the primary source of attraction. nsf.govnih.gov

| Energy Component | Nature of Force | Relevance to Thiouracil Dimers | Reference |

|---|---|---|---|

| Electrostatics | Attractive/Repulsive | Dominant attractive force in N—H⋯O and N—H⋯S hydrogen bonds. | nsf.gov |

| Exchange | Repulsive | Prevents molecular collapse at short distances. | nsf.gov |

| Induction | Attractive | Contributes to hydrogen bond strength via mutual polarization. | nih.gov |

| Dispersion | Attractive | Crucial for stabilizing π-stacking interactions. | nsf.govnih.gov |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For 5,6-Dimethyl-2-thiouracil, various liquid chromatography methods are employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov It is widely utilized for the analysis of thiouracil derivatives due to its high resolution and sensitivity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common mode of HPLC where the stationary phase is nonpolar and the mobile phase is polar. nih.govajpamc.com This technique separates molecules based on their hydrophobicity. For the analysis of thiouracil compounds, a C18 column is often used as the stationary phase. biomedpharmajournal.orgnih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. biomedpharmajournal.orgabap.co.in

Table 1: Example RP-HPLC Method Parameters for Thiouracil Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and monobasic potassium phosphate buffer (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

This table is illustrative and specific conditions may vary based on the exact instrumentation and sample matrix.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique particularly suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC. nih.govsigmaaldrich.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.com The retention mechanism in HILIC is primarily based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com This technique has been successfully applied to the analysis of thyreostats, including thiouracil derivatives, often eliminating the need for derivatization. mdpi.com

Table 2: Key Features of HILIC for Polar Analyte Separation

| Feature | Description |

|---|---|

| Stationary Phase | Polar (e.g., silica, amide, cyano) |

| Mobile Phase | High organic content (e.g., >70% acetonitrile) with an aqueous buffer |

| Elution | Gradient elution typically involves increasing the aqueous content of the mobile phase. nih.gov |

| Advantages | Enhanced retention of polar compounds, orthogonal selectivity to RP-HPLC, and increased sensitivity with mass spectrometry. chromatographyonline.comnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govnih.gov This method is widely considered the gold standard for the trace-level quantification of compounds like this compound in complex matrices such as biological fluids and tissues. nih.govusda.gov

To ensure accuracy and precision in LC-MS/MS analysis, especially when dealing with complex matrices that can cause matrix effects, internal standards are commonly used. nih.govcerilliant.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before sample preparation. cerilliant.com For the analysis of thyreostats, isotopically labeled analogs (e.g., deuterium-labeled) of the target compounds are often the preferred internal standards as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation and instrument response. mdpi.comcerilliant.com

For instance, in the analysis of various thyreostats in bovine muscle tissue, isotopically labeled internal standards were utilized to ensure reliable quantification. mdpi.com The use of an internal standard helps to correct for both ion suppression and enhancement, which are common matrix effects in LC-MS/MS. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used as the interface between liquid chromatography and mass spectrometry. chromatographyonline.comyoutube.com It is particularly well-suited for the analysis of polar and thermally labile molecules. chromatographyonline.com In ESI, a high voltage is applied to a liquid passing through a capillary, which generates charged droplets. youtube.com As the solvent evaporates from these droplets, the charge density increases, eventually leading to the formation of gas-phase ions of the analyte. youtube.com These ions are then transferred into the mass spectrometer for analysis.

ESI can be operated in either positive or negative ion mode. For the analysis of thiouracil derivatives, positive electrospray ionization is often employed. researchgate.netnih.gov The choice of ionization mode depends on the chemical structure of the analyte and its ability to accept or lose a proton. The optimization of ESI source parameters, such as capillary voltage, desolvation temperature, and gas flow rates, is critical for achieving maximum sensitivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Triple Quadrupole (QqQ) and Ion Trap (IT) MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective determination of thiouracil derivatives, including this compound. Both triple quadrupole (QqQ) and ion trap (IT) mass spectrometers are employed for this purpose, often in conjunction with electrospray ionization (ESI).

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), to resolve this compound from other components in the matrix. The separated analyte is then introduced into the mass spectrometer.

Triple Quadrupole (QqQ) Mass Spectrometry:

Triple quadrupole mass spectrometers are renowned for their high sensitivity and specificity in quantitative analysis, primarily through selected reaction monitoring (SRM). In this mode, the first quadrupole (Q1) is set to select the precursor ion of this compound (the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻). This isolated ion then enters the second quadrupole (q2), which acts as a collision cell. Here, the precursor ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of this compound. This high degree of selectivity minimizes interference from matrix components, leading to very low limits of detection.

While specific fragmentation data for this compound is not extensively published, its use as an internal standard in methods for other thyreostats provides valuable insight. For instance, in a validated LC-MS/MS method for the determination of thyreostats in bovine blood plasma, this compound was utilized as an internal standard, indicating its amenability to this technique. nih.govcaymanchem.com Similarly, another study on the analysis of thyreostatic drugs in thyroid tissue also employed this compound as an internal standard with UPLC-MS/MS. nih.gov

Ion Trap (IT) Mass Spectrometry:

Ion trap mass spectrometers can also be used for the analysis of this compound. Unlike QqQ instruments that perform scanning in space, ion traps perform scanning in time. They can trap ions and perform multiple stages of fragmentation (MSⁿ), which can be highly beneficial for structural elucidation. For quantitative analysis, ion traps can be operated in a manner analogous to SRM on a QqQ. The use of deuterated internal standards is common in such analyses to ensure accuracy. nih.gov

| Parameter | Triple Quadrupole (QqQ) MS/MS | Ion Trap (IT) MS/MS |

| Principle | Spatial separation of ions | Temporal separation of ions |

| Primary Use | Quantitative analysis (SRM) | Qualitative and quantitative analysis |

| Fragmentation | Single stage of fragmentation (MS/MS) | Multiple stages of fragmentation (MSⁿ) |

| Sensitivity | Generally higher for targeted quantification | Good, but can be lower than QqQ for SRM |

| Selectivity | Very high due to SRM | High, with the ability to perform detailed structural analysis |

Gas Chromatography-Mass Spectrometry (GC-MS-SIM)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like thiouracils, a derivatization step is typically required to increase their volatility and thermal stability.

In the context of this compound analysis, a derivatization agent would be used to react with the functional groups of the molecule, making it suitable for GC separation. Following separation on a GC column, the derivatized analyte enters the mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the derivatized this compound, rather than scanning the entire mass range. This significantly increases the sensitivity of the method by reducing noise and maximizing the signal for the target analyte.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is well-suited for the analysis of charged or chargeable molecules like thiouracil derivatives. The separation is performed in a narrow-bore capillary filled with an electrolyte solution.